S-Benzyl-L-cysteine Sulfone
Overview
Description
Synthesis Analysis
The synthesis of S-Benzyl-L-cysteine sulfone involves the conversion from the corresponding sulfide. A notable method for preparing S-Benzyl derivatives of amino acids, such as cysteine, starts with the synthesis of 1-(benzylthio)-2-propanone from l-chloro-2-propanone and benzyl mercaptan. This intermediate then reacts with ammonium bicarbonate and sodium cyanide to form a hydantoin, which is hydrolyzed to yield the desired amino acid. The process highlights the versatility and applicability of benzyl chloride in synthesizing benzyl derivatives of thiol or disulfide form amino acids under controlled conditions to avoid oxidation (Griffith, 1987).
Molecular Structure Analysis
This compound's molecular structure has been detailed through NMR, MALDI-HRMS, IR, and CD spectroscopy, demonstrating its configuration and the presence of diastereomers in nature. This structural elucidation helps in understanding the compound's chemical behavior and reactivity (Kubec & Musah, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its sulfur-containing group. For instance, sulfoxides of cysteine derivatives can be prepared by oxidation and show specific behaviors under deprotecting conditions, demonstrating the compound's reactivity and potential for further chemical transformations (Funakoshi et al., 1979).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability in various fields. The synthesis and identification of these compounds often involve understanding their behavior under different conditions, which is essential for their practical application.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemical agents, potential for cyclization, and involvement in biochemical pathways, are areas of interest. For example, the cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions highlights the compound's reactivity and the formation of heterocyclic rings (Wolfe et al., 1979).
Scientific Research Applications
Biologically Active Sulfenic Acids Synthesis : L-cysteine, including compounds like S-Benzyl-L-cysteine Sulfone, serves as a versatile starting product for generating biologically active sulfenic acids, which are crucial in synthesizing enantiomerically pure alliin analogues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Bioimaging and Selectivity for Cysteine : Sulfoxide-based dyes, related to this compound, exhibit high selectivity and ultrafast response time for cysteine and homocysteine under physiological conditions. These properties make them useful for bioimaging and maintaining high reactivity in biological studies (Li, Chen, Liu, Chen, & Yin, 2020).
Synthesis of Amino Acid Sulfones : Research has detailed the synthesis of amino acid sulfones, such as S-benzyl-DL-α-methylcysteine sulfone, from sulfide derivatives using methods like the Potts method, highlighting the importance of such compounds in preparing thiol or disulfide-containing amino acids (Griffith, 1987).
Facile Synthesis of Key Compounds in Onions : Studies have demonstrated the facile synthesis of trans-S-1-Propenyl-L-Cysteine Sulfoxide, a key compound in onions, which is structurally related to this compound. This synthesis provides standards for determining S-alk(en)yl-Lcystein sulfoxides in onions, indicating its significance in food chemistry (Lee, Kim, Choung, & Lee, 2011).
Electrooxidation Studies : Research into the electrooxidation of L-cysteine in alkaline and acidic media has identified complex oxidation mechanisms, involving intermediates such as sulfoxide and sulfenic acids. This indicates the relevance of compounds like this compound in electrochemical studies (Dourado et al., 2017).
Potential in Therapeutics : this compound and related compounds have been studied for their potential in therapeutic applications. For example, the cytotoxicity of benzyl sulfides has been linked to unstable thiols, which may lead to the formation of toxic compounds, thus indicating their potential role in drug development (Veltman, Dekant, Guengerich, & Anders, 1988).
Cysteine Sulfoxide Lyase Studies : The novel cysteine sulfoxide lyase from Petiveria alliacea roots, which prefers substrates like S-benzyl-l-cysteine sulfoxide, highlights the importance of these compounds in enzymology and plant physiology research (Musah, He, Kubec, & Jadhav, 2009).
Chemical Synthesis and Peptide Research : Studies have also focused on the synthesis of cysteine sulfinic acid analogs for efficient incorporation in peptides and proteins, beneficial for biological studies. This research indicates the utility of this compound analogs in peptide synthesis (Corpuz & Schwans, 2017).
Mechanism of Action
Target of Action
The primary target of S-Benzyl-L-cysteine Sulfone is the Cysteine Conjugate S-Oxidase enzyme, which is found mostly in the microsomal fractions of rat liver and kidney . This enzyme plays a crucial role in the metabolism of cysteine conjugates .
Mode of Action
This compound interacts with its target, the Cysteine Conjugate S-Oxidase, in the presence of oxygen and NADPH . The compound is converted to S-benzyl-L-cysteine sulfoxide . No this compound was detected in this process .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cysteine S-conjugates . This metabolic reaction has been exploited recently for site selective delivery of B-mercaptopurine, an anti-tumor drug, to the kidneys .
Pharmacokinetics
The compound’s interaction with the cysteine conjugate s-oxidase enzyme suggests that it may be metabolized in the liver and kidneys .
Result of Action
The result of this compound’s action is the formation of S-benzyl-L-cysteine sulfoxide . This conversion is part of the body’s metabolism of cysteine conjugates .
Action Environment
The action of this compound is influenced by the presence of oxygen and NADPH . These factors are necessary for the compound’s interaction with the Cysteine Conjugate S-Oxidase enzyme . The compound’s enzymic activity is observed in the liver and kidney, suggesting that these organs provide the primary environment for its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJQJSZCWGR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628686 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25644-88-6 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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